1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
CAS No.:
Cat. No.: VC18154073
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O |
|---|---|
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | 1-[3-bromo-4-(2-methylimidazol-1-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C12H11BrN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
| Standard InChI Key | JBORJNQYVXODGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)Br |
Introduction
Synthesis Methods
Synthesis of similar compounds often involves reactions like the Claisen-Schmidt condensation, which is used to form chalcones and related compounds . For compounds with imidazole rings, methods involving nucleophilic substitution or condensation reactions might be applicable.
Potential Applications
Compounds with imidazole rings are known for their biological activity, including antimicrobial and antifungal properties. The presence of a bromine atom could allow for further modification through substitution reactions, potentially enhancing these properties.
Research Findings
While specific research findings on 1-(3-Bromo-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one are not available, studies on similar compounds suggest potential applications in drug development and materials science. For example, derivatives of imidazole have been explored for their cytotoxic effects and antibacterial activities .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume